molecular formula C13H13F2NO2S B2693755 (1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797571-23-3

(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2693755
CAS No.: 1797571-23-3
M. Wt: 285.31
InChI Key: MDTADMTZPOYEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene belongs to the class of 8-azabicyclo[3.2.1]octane derivatives, which are characterized by a bicyclic framework with a bridgehead nitrogen atom. The 3,4-difluorophenylsulfonyl substituent at the 8-position confers unique electronic and steric properties, making it a candidate for targeting nicotinic acetylcholine receptors (nAChRs) and other central nervous system (CNS)-related pathways . Its synthesis typically involves sulfonylation of the azabicyclo core under controlled conditions, as seen in analogues from and .

Properties

IUPAC Name

8-(3,4-difluorophenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2NO2S/c14-12-7-6-11(8-13(12)15)19(17,18)16-9-2-1-3-10(16)5-4-9/h1-2,6-10H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTADMTZPOYEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the azabicyclo[3.2.1]octane core.

    Introduction of the sulfonyl group: The difluorophenyl sulfonyl group is introduced through a sulfonylation reaction, often using reagents such as sulfonyl chlorides in the presence of a base.

    Final modifications: Additional functional groups may be introduced or modified to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

The azabicyclo[3.2.1]octane core is conserved across analogues, but substituent diversity drives functional differences:

Table 1: Structural Comparison of Key Analogues
Compound Name Substituents Molecular Weight (g/mol) Key Features References
Target Compound 3,4-Difluorophenylsulfonyl ~339.3 (calculated) Electronegative sulfonyl, dual fluorine
Compound 38 () 3,5-Dimethylpyrazole sulfonyl, 4-isopropylphenoxy ~447.5 Bulky pyrazole, lipophilic phenoxy
(1R,5S)-8-Methyl-3-(triflyloxy)-derivative () Trifluoromethanesulfonyloxy, methyl ~327.3 Labile triflyl group, metabolic marker
Tesofensine () 3,4-Dichlorophenyl, ethoxymethyl 328.28 Chlorine substituents, dopamine reuptake
Maraviroc () Triazolyl, cyclohexanecarboxamide 513.67 Antiviral (CCR5 antagonist)

Key Observations :

  • Steric Effects: Bulky substituents like 4-isopropylphenoxy (Compound 38) reduce conformational flexibility, possibly limiting receptor access .
  • Halogen Effects : Fluorine (target compound) vs. chlorine (Tesofensine) alters lipophilicity (ClogP: ~2.5 vs. ~3.5) and metabolic stability .

Pharmacological and Metabolic Properties

Table 2: Pharmacological and Metabolic Comparisons
Compound Target Receptor/Activity Plasma Stability Key Findings References
Target Compound nAChRs (inferred) High (sulfonyl resistance to hydrolysis) Potential CNS penetration due to fluorine
Compound 50 () Not specified Moderate (pyrazinyloxy metabolism) Used with custom internal standard
Maraviroc CCR5 (HIV entry inhibitor) High (triazole stability) FDA-approved for HIV-1 infection
Tesofensine Dopamine/Norepinephrine reuptake inhibitor High (chlorine enhances stability) Phase III trials for obesity

Key Insights :

  • Sulfonyl vs. Acyl Groups : Sulfonyl derivatives (target compound) exhibit higher metabolic stability than acylated analogues () due to resistance to esterase cleavage .
  • Fluorine Impact: The 3,4-difluoro motif may improve blood-brain barrier penetration compared to non-fluorinated analogues (e.g., ’s nitro group) .
  • Therapeutic Indications : Substituent diversity enables applications ranging from CNS disorders (target compound) to antiviral therapy (Maraviroc) .

Biological Activity

(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound is characterized by a bicyclic structure that incorporates a sulfonyl group and difluorophenyl moiety. Its chemical formula can be represented as follows:

C12H12F2NO2S\text{C}_{12}\text{H}_{12}\text{F}_{2}\text{N}\text{O}_{2}\text{S}

Research indicates that this compound exerts its biological effects primarily through modulation of specific molecular pathways. Notably, it has been studied for its interaction with the mechanistic target of rapamycin (mTOR) pathway, which is crucial in regulating cell growth and metabolism.

Key Findings:

  • Inhibition of mTOR : The compound has shown potential as an inhibitor of mTORC1/2 kinase, which is overactivated in various cancers and central nervous system disorders. This inhibition leads to reduced cell proliferation and survival in cancer cell lines .
  • Selectivity : It displays high selectivity for mTOR over other kinases, making it a promising candidate for targeted cancer therapies .

Biological Activity

The biological activity of the compound can be summarized in the following table:

Activity Description
Antitumor Effects Inhibits tumor growth in various cancer models (e.g., ovarian carcinoma)
CNS Penetration Effective brain distribution ratio, suggesting potential for CNS-related therapies
Seizure Reduction Demonstrated efficacy in reducing seizures in animal models of tuberous sclerosis

Case Studies

  • Ovarian Carcinoma Model : In a study involving OVCAR-3 xenografts in mice, daily dosing of the compound significantly inhibited tumor growth compared to control groups .
  • Epilepsy Model : In a tuberous sclerosis complex mouse model, the compound effectively reduced seizure frequency and severity, highlighting its potential for treating neurological disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.